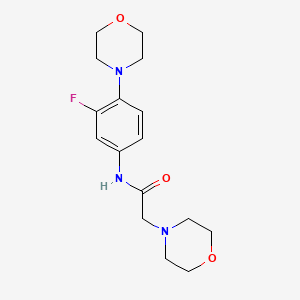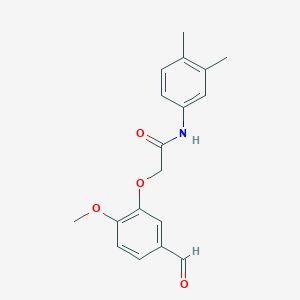
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide, also known as DMFMA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. DMFMA is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in the detoxification of ROS. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in various diseases. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain high yields and purity.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. One direction is the further investigation of its mechanism of action, which could lead to the identification of new targets for drug development. Another direction is the optimization of its synthesis method, which could lead to the development of more efficient and cost-effective methods for producing N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. Additionally, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in animal models could provide valuable insights into its potential use as a drug candidate for various diseases. Overall, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 5-bromo-2-methoxybenzaldehyde to form 3,4-dimethyl-5-(2-methoxyphenyl)-2-benzaldehyde. This intermediate is then reacted with chloroacetic acid to form the final product, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as arthritis, asthma, and diabetes. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-17-9-14(10-20)5-7-16(17)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOUFDDUXMBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

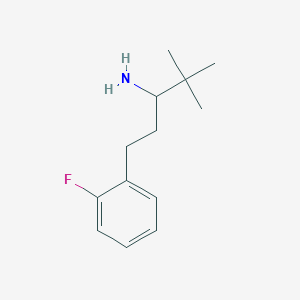
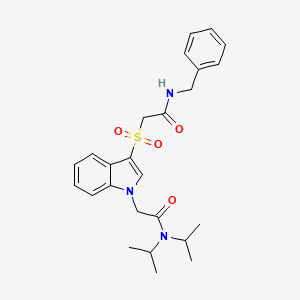
![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)
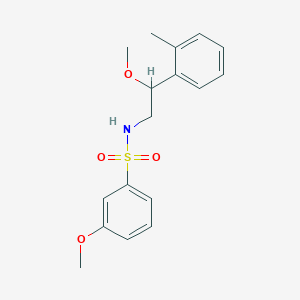
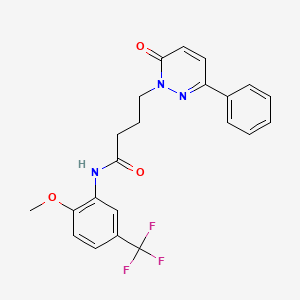
![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)
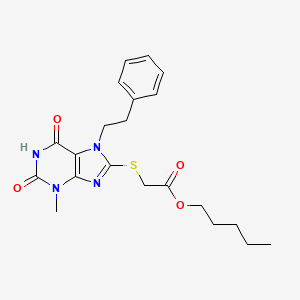

![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)
![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)
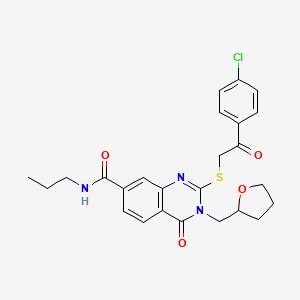
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)

